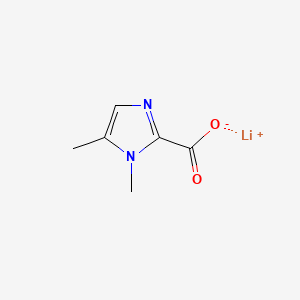
lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of lithium ion and a carboxylate group attached to the imidazole ring, which is further substituted with two methyl groups at positions 1 and 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of multicomponent reactions, where α-azido chalcones, aryl aldehydes, and anilines are reacted in the presence of erbium triflate as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and substituted imidazole compounds with various functional groups replacing the carboxylate group.
Aplicaciones Científicas De Investigación
Lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of functional materials, such as catalysts and dyes for solar cells
Mecanismo De Acción
The mechanism of action of lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It can also interact with cellular receptors and ion channels, modulating their activity and influencing cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Lithium(1+)1,5-dimethyl-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as:
1,2-Dimethylimidazole: Similar in structure but lacks the carboxylate group and lithium ion.
1-Methylimidazole-2-carboxylate: Contains a carboxylate group but only one methyl group.
Lithium imidazole-2-carboxylate: Similar but without the methyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of lithium ion, which can influence its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C6H7LiN2O2 |
|---|---|
Peso molecular |
146.1 g/mol |
Nombre IUPAC |
lithium;1,5-dimethylimidazole-2-carboxylate |
InChI |
InChI=1S/C6H8N2O2.Li/c1-4-3-7-5(6(9)10)8(4)2;/h3H,1-2H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
YLLBOOMQTRVUFF-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC1=CN=C(N1C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-2-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13599049.png)
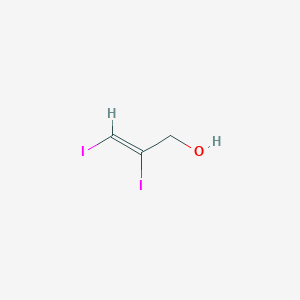


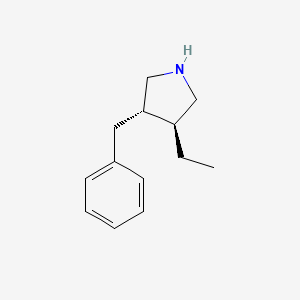
![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)


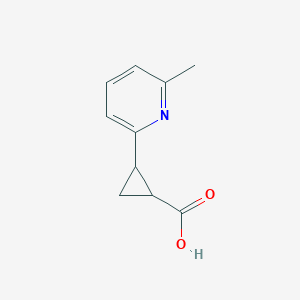


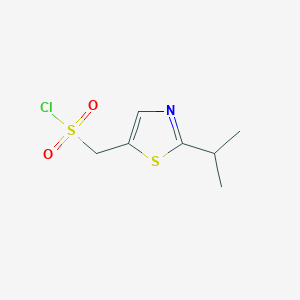
aminehydrochloride](/img/structure/B13599133.png)
